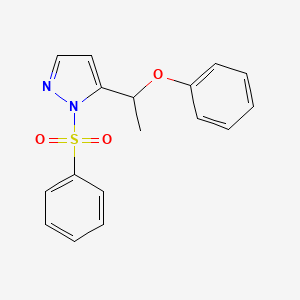

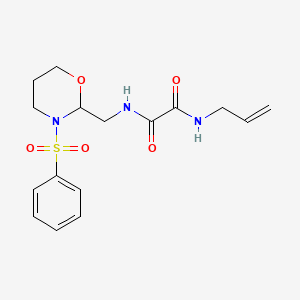

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl compounds are aromatic compounds that contain a phenyl group, which is a six-membered aromatic ring, minus a hydrogen, thus forming a reactive site. The presence of the phenyl group is a significant contributor to the physical and chemical properties of these compounds .

Synthesis Analysis

The synthesis of phenyl compounds can often involve reactions such as the Dow process, air oxidation of cumene, and the pyrolysis of the sodium salt of benzene sulfonic acid . These processes can yield phenols, which are a type of phenyl compound .Molecular Structure Analysis

The molecular structure of phenyl compounds is characterized by the presence of a phenyl group. This group can participate in various chemical reactions and can significantly influence the properties of the compound .Chemical Reactions Analysis

Phenyl compounds can undergo a variety of chemical reactions. For example, they can react with formaldehyde and 2,4-pentanedione to yield the corresponding dihydropyran . They can also undergo Mukaiyama aldol reactions with aldehydes in water .Physical And Chemical Properties Analysis

The physical and chemical properties of phenyl compounds can be influenced by the presence of the phenyl group and any additional functional groups. For example, 1-Phenyl-1-trimethylsiloxyethylene, a phenyl compound, is a liquid at room temperature, has a density of 0.938 g/mL at 25 °C, and a boiling point of 88-89 °C/11 mmHg .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A series of novel pyrazolopyrimidines with phenylsulfonyl groups has been synthesized. These compounds have shown significant antimicrobial activities, with some derivatives exceeding the activity of reference drugs. This research highlights the potential of phenylsulfonyl-incorporated pyrazoles in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Bioactivity and Anti-inflammatory Potential

Research on 1H-pyrazole derivatives containing an aryl sulfonate moiety has been conducted, leading to the discovery of compounds with potent anti-inflammatory activity. Additionally, these compounds were active against both Gram-positive and Gram-negative bacterial and fungal strains, showcasing their broad-spectrum bioactivity (Kendre, Landge, Jadhav, & Bhusare, 2013).

Synthesis Strategies

Efficient strategies for synthesizing dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone have been developed. These methods offer new pathways for creating phenylsulfonyl-containing pyrazole compounds, which can serve as intermediates for further chemical modifications (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).

Drug Efficacy and Molecular Docking

The synthesis and biological evaluation of novel pyrazoles, including their potential in drug discovery, have been explored. Molecular docking studies and in vitro tests have confirmed some of these compounds as promising candidates for anti-inflammatory and anticancer drugs, demonstrating the versatility of pyrazole derivatives in medicinal chemistry (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antioxidant Properties

Dendritic antioxidants based on the pyrazole core have been investigated for their ability to scavenge radicals and protect DNA. This study underscores the potential of pyrazole derivatives in developing antioxidant agents for therapeutic applications (Li & Liu, 2012).

properties

IUPAC Name |

1-(benzenesulfonyl)-5-(1-phenoxyethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-14(22-15-8-4-2-5-9-15)17-12-13-18-19(17)23(20,21)16-10-6-3-7-11-16/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAKUPWZFHYHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1S(=O)(=O)C2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![9-(4-ethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997125.png)

![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)

![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)